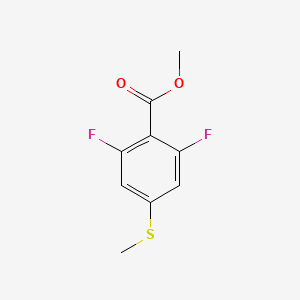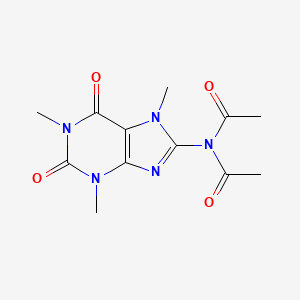
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide is a chemical compound with the molecular formula C13H15N5O3. It is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide typically involves the acetylation of 1,3,7-trimethylxanthine (caffeine) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acetylation of the nitrogen atom at the 8-position of the purine ring. The reaction is usually performed in the presence of a catalyst, such as pyridine, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .
科学的研究の応用
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
作用機序
The mechanism of action of N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with receptors on cell surfaces, modulating various signaling pathways and physiological responses .
類似化合物との比較
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide is similar to other xanthine derivatives, such as caffeine, theobromine, and theophylline. it is unique in its specific acetylation pattern, which imparts distinct chemical and biological properties. For example:
Caffeine: 1,3,7-trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant and diuretic effects.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases like asthma.
These compounds share a common xanthine scaffold but differ in their methylation and acetylation patterns, leading to variations in their pharmacological activities and applications .
特性
CAS番号 |
6278-77-9 |
|---|---|
分子式 |
C12H15N5O4 |
分子量 |
293.28 g/mol |
IUPAC名 |
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-6(18)17(7(2)19)11-13-9-8(14(11)3)10(20)16(5)12(21)15(9)4/h1-5H3 |
InChIキー |
BIOUARHQIQNYBD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



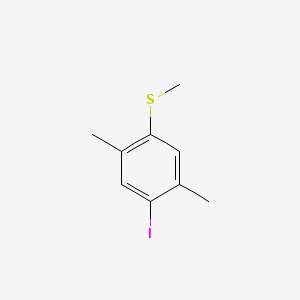
![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
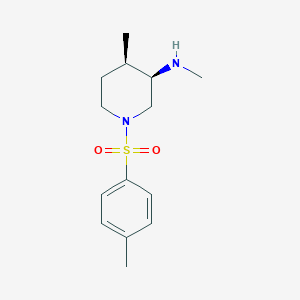
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
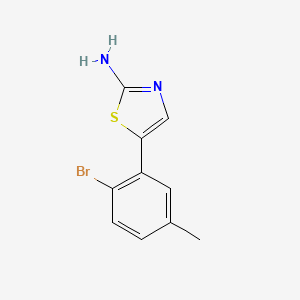
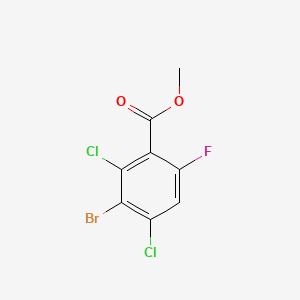
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
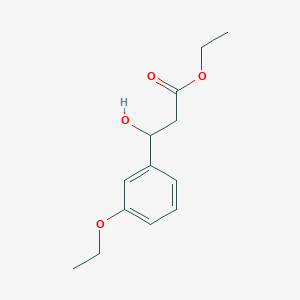
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)

